molecular formula C4H4Cl2O B3193247 1,4-Dichlorobut-3-en-2-one CAS No. 69711-44-0

1,4-Dichlorobut-3-en-2-one

Cat. No. B3193247
CAS RN: 69711-44-0
M. Wt: 138.98 g/mol
InChI Key: HFDIJTIPFVXOED-OWOJBTEDSA-N
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Description

1,4-Dichlorobut-3-en-2-one is a chemical compound with the molecular formula C4H4Cl2O and a molecular weight of 138.98 . It is also known by its IUPAC name (3E)-1,4-dichloro-3-buten-2-one .


Synthesis Analysis

The synthesis of 1,4-Dichlorobut-3-en-2-one involves several steps. The reaction of 1,4-dichlorobut-2-yne 1 with a stoichiometric amount of di-sec-alkylborane 2, prepared by the hydroboration of a sterically hindered internal alkene with BH3 in tetrahydrofuran (THF), gives (Z)-(1,4-dichlorobut-2-en-2-yl)di-sec-alkylborane 3 stereospecifically .


Molecular Structure Analysis

The molecular structure of 1,4-Dichlorobut-3-en-2-one can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,4-Dichlorobut-3-en-2-one is an intermediate in the industrial production of chloroprene . The first step in the production of chloroprene is the liquid- or vapour-phase chlorination of butadiene to a mixture of 3,4-dichlorobut-1-

Scientific Research Applications

Photocatalytic Oxidation

1,4-Dichlorobut-3-en-2-one has been studied in the context of gas-phase photocatalysis, particularly using TiO2 and WO3/TiO2 supported on SiO2. This compound demonstrates efficient oxidation over these catalysts, albeit with low rates of CO2 formation. The research suggests that the catalysts may deactivate over time due to the formation of aldol condensation products of chloracetaldehyde, which is a predominant intermediate observed in this process (Hamill et al., 2001).

Organic Synthesis

The compound plays a role in organic synthesis, such as in the lithiation of 1,4-dichlorobut-2-enes and 3,4-dichlorobut-1-ene and their reaction with electrophiles. This process yields 1,4- and 1,2-disubstituted compounds, demonstrating its utility in producing various organic derivatives (Guijarro & Yus, 1994).

Development of Functionalized Conjugated Compounds

Research also shows the utilization of 1,4-Dichlorobut-3-en-2-one in developing functionalized conjugated 1,3-enynes and 1,3-dienes. This involves the preparation of derivatives from 1,4-dichloro-2-butyne and corresponding N-heteroarenes, indicating its role in creating specialized organic compounds (Zhang, Wu, & Chen, 2007).

Chalcogenation Processes

The compound is involved in chalcogenation processes. For instance, the electron-donor effect of the methyl group in 1,3-dichlorobut-2-ene hampers allylic rearrangement in primary monochalcogenation products. This research suggests potential applications in developing bis(phenylsulfanyl)butenes and exploring mechanisms for the formation of these isolated compounds (Levanova et al., 2018).

Synthesis of Highly Unsaturated Organic Sulfur Compounds

The synthesis of highly unsaturated organic sulfur compounds from 1,4-Dichlorobut-3-en-2-one has been achieved. This synthesis process results in a mixture of cyclic and linear products, signifying its role in the formation of diverse organic sulfur compounds (Nikonova et al., 2019).

Mechanism of Action

Target of Action

It’s known that dichlorobutenes are often used as intermediates in the industrial production of other compounds .

Mode of Action

This reaction involves several consecutive stages, including the nucleophilic substitution of the chlorine atom on the sp3 -carbon atom by a sulfur atom (S N 2 mechanism) to form a monosubstitution product . It’s possible that 1,4-Dichlorobut-3-en-2-one may have a similar interaction with its targets.

Biochemical Pathways

Dichlorobutenes can participate in reactions involving nucleophilic substitution and dehydrochlorination .

Result of Action

As an intermediate in chemical synthesis, its primary role is likely to react with other compounds to form new products .

Action Environment

The action of 1,4-Dichlorobut-3-en-2-one can be influenced by various environmental factors. For instance, in a gas-phase photocatalysis study, 1,4-dichlorobut-2-enes were found to oxidize efficiently over catalysts . The efficiency and stability of the compound’s action may also depend on factors such as temperature, pH, and the presence of other chemicals in the environment.

properties

IUPAC Name

(E)-1,4-dichlorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O/c5-2-1-4(7)3-6/h1-2H,3H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDIJTIPFVXOED-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C=CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)/C=C/Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichlorobut-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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